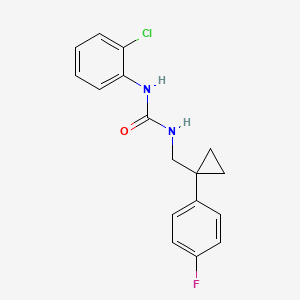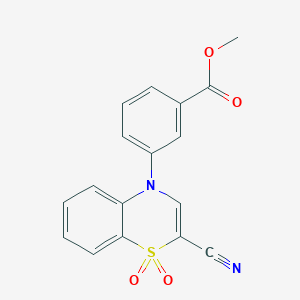![molecular formula C19H16ClN5O2 B2361164 (E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile CAS No. 338978-23-7](/img/structure/B2361164.png)
(E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Oxadiazoles, such as the compound , have been studied for their antimicrobial properties. For instance, derivatives like 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones have shown significant activity against bacterial strains like S. aureus and P. aeruginosa. This suggests that the compound could have potential applications in battling bacterial infections (Fuloria et al., 2009).
- Additionally, certain oxadiazole derivatives have displayed effective antifungal properties, indicating their use in treating fungal infections (Malhotra et al., 2013).
Antiepileptic Activity
- Compounds containing the oxadiazole structure have been synthesized and tested for anticonvulsant activities. Studies have revealed that these compounds can act on multiple binding sites vital for anticonvulsant activity, indicating their potential in epilepsy treatment (Rajak et al., 2013).
Corrosion Inhibition
- Oxadiazole derivatives have been evaluated for their ability to inhibit corrosion, particularly in mild steel in acidic environments. Such compounds could be beneficial in industrial applications where metal preservation is essential (Ammal et al., 2018).
Anticancer Activities
- Some oxadiazole compounds have been synthesized and tested for their anticancer properties. The structure-activity relationships established through these studies can inform the development of new anticancer drugs (Redda & Gangapuram, 2007).
Antimycobacterial Activity
- The antimycobacterial properties of certain oxadiazole derivatives have been investigated, offering potential applications in the treatment of tuberculosis (Sanna et al., 2002).
Nonlinear Optical Properties
- Some derivatives of oxadiazoles have been synthesized and analyzed for their nonlinear optical properties, suggesting applications in optical and photonic devices (Ng et al., 2019).
Photo- and Electro-Active Materials
- Oxadiazole compounds have been designed and synthesized as photo- and electro-active materials, indicating their use in the development of electronic and photonic devices (Mochizuki et al., 2005).
Mechanism of Action
Target of Action
The primary target of GNF-Pf-643 is the PfMFR3 protein, an orphan apicomplexan transporter in the malaria parasite Plasmodium falciparum . This protein is predicted to be a member of the major facilitator superfamily (MFS) and is involved in mitochondrial transport as well as drug resistance .
Mode of Action
GNF-Pf-643 interacts with its target, PfMFR3, leading to decreased sensitivity of the malaria parasite to certain antimalarial compounds .
Biochemical Pathways
The action of GNF-Pf-643 affects the mitochondrial mechanism of action in the malaria parasite . It is suggested that PfMFR3 plays roles in mitochondrial transport, which is disrupted by GNF-Pf-643 . .
Result of Action
The action of GNF-Pf-643 results in decreased sensitivity of the malaria parasite to certain antimalarial compounds . This suggests that GNF-Pf-643 could potentially be used in combination with other antimalarial drugs to overcome drug resistance.
Properties
IUPAC Name |
(E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-24(2)19-23-22-18(27-19)13(10-21)8-16-9-14(11-25(16)3)17(26)12-5-4-6-15(20)7-12/h4-9,11H,1-3H3/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRBDGUUUWNMV-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=NN=C(O2)N(C)C)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=NN=C(O2)N(C)C)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
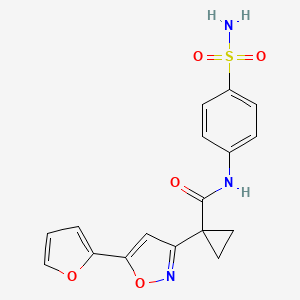
![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)


![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)
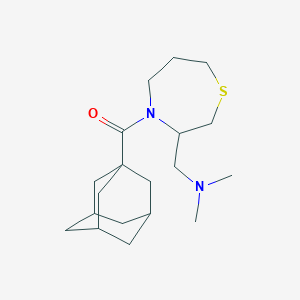
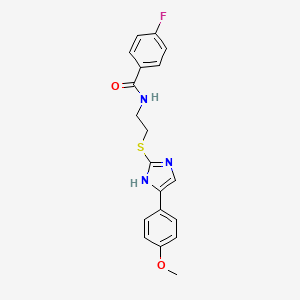
![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
